

# Tersolisib's Selectivity for PI3K Alpha H1047R Mutation: A Technical Guide

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## Compound of Interest

Compound Name: *Tersolisib*  
Cat. No.: *B10862097*

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## Introduction

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway, frequently driven by mutations in the PIK3CA gene encoding the p110 $\alpha$  catalytic subunit of PI3K $\alpha$ , is a hallmark of numerous cancers. The H1047R mutation, a hotspot mutation in the kinase domain of p110 $\alpha$ , is one of the most common oncogenic drivers in solid tumors, including breast, gynecologic, and head and neck cancers.[1][2] **Tersolisib** (formerly STX-478) is a potent, orally bioavailable, and central nervous system (CNS)-penetrant allosteric inhibitor that demonstrates significant selectivity for mutant forms of PI3K $\alpha$ , particularly the H1047R variant.[3][4][5] This technical guide provides an in-depth overview of **Tersolisib**'s selectivity profile, the experimental methodologies used for its characterization, and the underlying molecular mechanisms.

## Mechanism of Action and Selectivity Profile

**Tersolisib** is a mutant-selective, allosteric inhibitor of PI3K $\alpha$ . Unlike orthosteric inhibitors that compete with ATP at the active site, **Tersolisib** binds to a novel allosteric pocket, leading to a conformational change that selectively inhibits the activity of mutant PI3K $\alpha$ . This allosteric mechanism is the basis for its remarkable selectivity for the H1047R mutant over the wild-type (WT) enzyme. The H1047R mutation is believed to alter the conformational landscape of PI3K $\alpha$ , increasing the accessibility of this cryptic allosteric pocket.

The selectivity of **Tersolisib** for the H1047R mutant is a key attribute, as it allows for potent inhibition of the oncogenic driver while sparing the wild-type PI3K $\alpha$ , which plays a crucial role in normal physiological processes such as glucose metabolism. Inhibition of wild-type PI3K $\alpha$  is associated with significant toxicities, including hyperglycemia and rash, which have limited the therapeutic window of non-selective PI3K inhibitors. By selectively targeting the mutant protein, **Tersolisib** has the potential for a wider therapeutic index and improved safety profile.

## Quantitative Selectivity Data

The following table summarizes the in vitro potency and selectivity of **Tersolisib** against various PI3K $\alpha$  isoforms.

Target	IC50 (nM)	Fold Selectivity (vs. WT)
PI3K $\alpha$ H1047R	9.4	14
PI3K $\alpha$ Wild-Type (WT)	131	1
PI3K $\alpha$ E545K	71	1.8
PI3K $\alpha$ E542K	113	1.2

Data compiled from multiple sources.

## Experimental Protocols

The characterization of **Tersolisib**'s selectivity involves a combination of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

### Biochemical Kinase Assay (ADP-Glo™)

This assay quantifies the enzymatic activity of purified PI3K $\alpha$  by measuring the amount of ADP produced.

- Objective: To determine the IC50 of **Tersolisib** against wild-type and mutant PI3K $\alpha$  enzymes.
- Materials:

- Recombinant human PI3K $\alpha$  (p110 $\alpha$ /p85 $\alpha$ ) wild-type and H1047R, E545K, E542K mutants.
- ADP-Glo™ Kinase Assay Kit (Promega).
- PI3K Reaction Buffer: 50mM HEPES (pH 7.5), 50mM NaCl, 3mM MgCl<sub>2</sub>, 0.025 mg/ml BSA.
- Lipid Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP<sub>2</sub>).
- ATP.
- **Tersolisib**.
- 384-well plates.
- Protocol:
  - Prepare serial dilutions of **Tersolisib** in DMSO.
  - In a 384-well plate, add 0.5  $\mu$ L of **Tersolisib** dilution or vehicle (DMSO).
  - Prepare a mixture of PI3K enzyme and lipid substrate in PI3K Reaction Buffer.
  - Add 4  $\mu$ L of the enzyme/lipid mixture to each well.
  - Initiate the kinase reaction by adding 0.5  $\mu$ L of ATP solution (final concentration typically near the  $K_m$  for ATP).
  - Incubate the plate at room temperature for 60 minutes.
  - Add 5  $\mu$ L of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
  - Add 10  $\mu$ L of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
  - Measure luminescence using a plate reader.

- Calculate IC<sub>50</sub> values by plotting the percentage of inhibition against the logarithm of **Tersolisib** concentration and fitting the data to a sigmoidal dose-response curve.

## Cellular Phospho-AKT (pAKT) Assay (AlphaLISA® SureFire® Ultra™)

This immunoassay measures the phosphorylation of AKT at Serine 473, a key downstream effector of PI3K signaling, in a cellular context.

- Objective: To assess the ability of **Tersolisib** to inhibit PI3K $\alpha$  signaling in cells expressing wild-type or mutant PI3K $\alpha$ .
- Cell Lines:
  - T47D (human breast cancer cell line, heterozygous for PIK3CA H1047R).
  - SKBR3 (human breast cancer cell line, PIK3CA wild-type).
- Materials:
  - AlphaLISA® SureFire® Ultra™ p-Akt (Ser473) kit.
  - T47D and SKBR3 cells.
  - Cell culture medium and supplements.
  - **Tersolisib**.
  - 96-well and 384-well plates.
- Protocol:
  - Seed T47D and SKBR3 cells in a 96-well plate and allow them to adhere overnight.
  - Treat the cells with a serial dilution of **Tersolisib** for 1-2 hours.
  - Lyse the cells using the provided lysis buffer for 10 minutes with shaking.

- Transfer 10 µL of the cell lysate to a 384-well OptiPlate™.
- Add 5 µL of the Acceptor bead mix and incubate for 1 hour at room temperature.
- Add 5 µL of the Donor bead mix and incubate for 1 hour at room temperature in the dark.
- Read the plate on an AlphaLISA-compatible plate reader.
- Determine the IC50 values by plotting the AlphaLISA signal against the inhibitor concentration.

## Cell Viability Assay (CellTiter-Glo®)

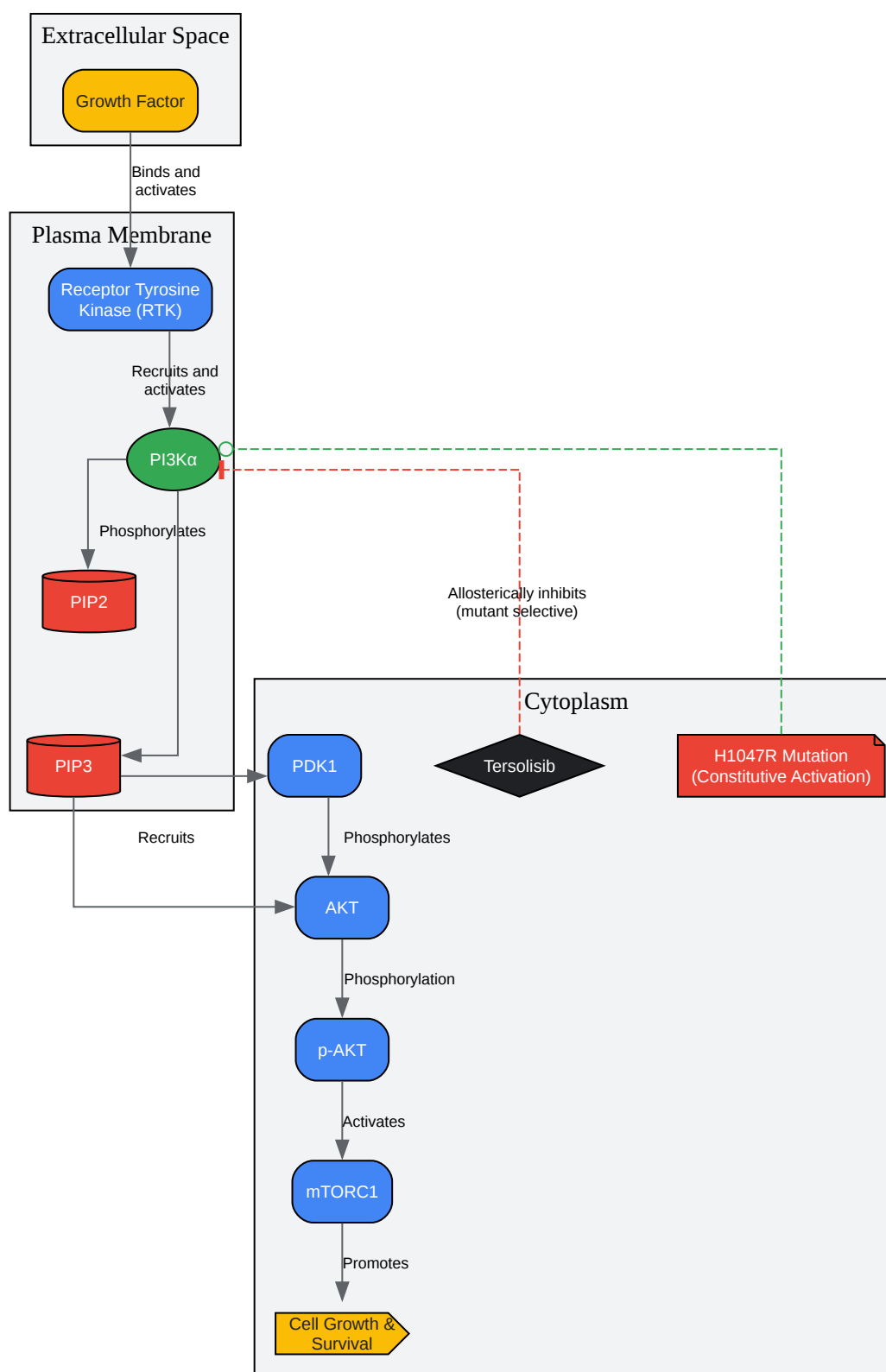
This assay determines the number of viable cells in culture by quantifying the amount of ATP, an indicator of metabolically active cells.

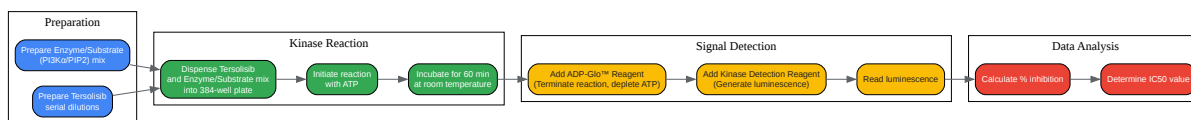
- Objective: To evaluate the effect of **Tersolisib** on the proliferation and survival of cancer cell lines with different PIK3CA mutation statuses.
- Cell Lines: T47D and SKBR3.
- Materials:
  - CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).
  - T47D and SKBR3 cells.
  - Cell culture medium and supplements.
  - **Tersolisib**.
  - Opaque-walled 96-well plates.
- Protocol:
  - Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
  - Treat the cells with a serial dilution of **Tersolisib** for 72 hours.

- Equilibrate the plate to room temperature for approximately 30 minutes.
- Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a luminometer.
- Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC50 values.

## Visualizations

### Signaling Pathway





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